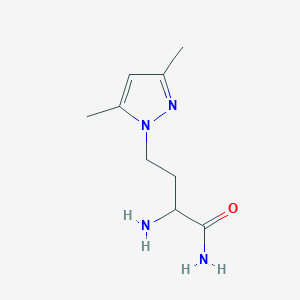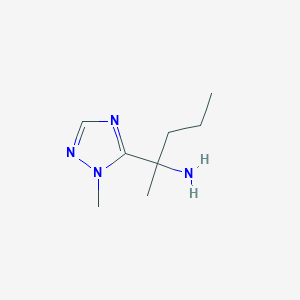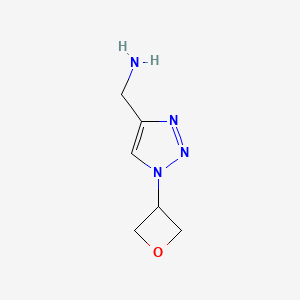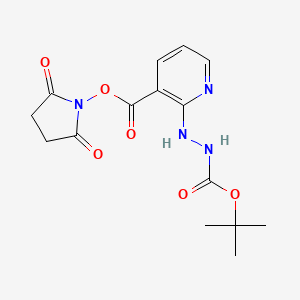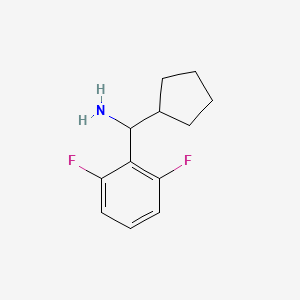
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS This compound features a cyclopropyl group attached to a thioether linkage, which is further connected to a 2,5-dimethylphenyl group
准备方法
The synthesis of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylthiophenol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the phenyl ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
科学研究应用
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The thioether linkage and cyclopropyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
相似化合物的比较
1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound features a fluorophenyl group instead of a dimethylphenyl group, leading to different chemical and biological properties.
1-Cyclopropyl-2-((2,4-dimethylphenyl)thio)ethan-1-one: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and interactions.
1-Cyclopropyl-2-((2,5-dimethoxyphenyl)thio)ethan-1-one: The presence of methoxy groups can alter the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-(2,5-dimethylphenyl)sulfanylethanone |
InChI |
InChI=1S/C13H16OS/c1-9-3-4-10(2)13(7-9)15-8-12(14)11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3 |
InChI 键 |
NVRQJAMJIXTLRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






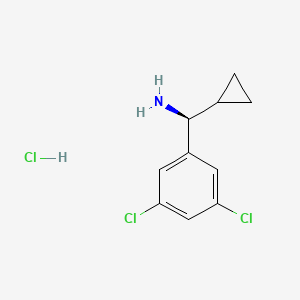
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
